molecular formula C20H20N2 B8584226 N-(3,3-diphenylpropyl)pyridin-3-amine

N-(3,3-diphenylpropyl)pyridin-3-amine

Cat. No.: B8584226
M. Wt: 288.4 g/mol
InChI Key: HPPGLUBWVYPBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-diphenylpropyl)pyridin-3-amine is a chemical compound with the molecular formula C20H20N2 and a molecular weight of 288.4 g/mol. It belongs to the 3,3-diphenylpropylamine class of compounds, a scaffold recognized in medicinal chemistry for its relevance to cholinergic systems and neurological function . Derivatives of 3,3-diphenylpropylamine have been extensively investigated for their pharmaceutical potential, particularly as muscarinic antagonists for the treatment of conditions such as overactive bladder and urinary incontinence . This structural class is also featured in drugs like Fendiline and Prenylamine, which are used to treat cardiovascular diseases, highlighting the therapeutic significance of this molecular framework . The primary research value of this compound lies in its use as a building block or key intermediate in organic synthesis and drug discovery efforts. It serves as a crucial precursor for the development of novel chemical entities, allowing researchers to explore new structure-activity relationships . Its structure, featuring a pyridin-3-amine group linked to a 3,3-diphenylpropyl chain, makes it a compound of interest for designing ligands for various biological targets, potentially including neurotransmitter transporters and receptors implicated in central nervous system disorders . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for use by qualified professionals. This compound is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)pyridin-3-amine

InChI

InChI=1S/C20H20N2/c1-3-8-17(9-4-1)20(18-10-5-2-6-11-18)13-15-22-19-12-7-14-21-16-19/h1-12,14,16,20,22H,13,15H2

InChI Key

HPPGLUBWVYPBSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC2=CN=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Antihypertensive Agents
N-(3,3-diphenylpropyl)pyridin-3-amine is utilized as an intermediate in the synthesis of antihypertensive drugs such as lercanidipine. This compound acts by inhibiting calcium channels, leading to vasodilation and reduced blood pressure. The synthesis involves demethylation processes to produce derivatives that exhibit therapeutic efficacy against hypertension .

Anticholinergic Properties
Research has demonstrated that derivatives of 3,3-diphenylpropylamines exhibit notable anticholinergic activity. These compounds may serve as potential treatments for conditions mediated by acetylcholine, such as overactive bladder and other urinary disorders. Studies indicate that these compounds can effectively inhibit bladder contractions, presenting a promising avenue for drug development targeting muscarinic receptors .

Mechanistic Studies

Biogenic Amine Transporters
this compound has been studied for its effects on biogenic amine transporters. In experimental models, it was found to influence the uptake and release of neurotransmitters like serotonin and norepinephrine, which are crucial in mood regulation and anxiety disorders. This property suggests its potential role in developing antidepressant or anxiolytic therapies .

Case Studies

Study Objective Findings
Study on Antihypertensive EffectsEvaluate the efficacy of this compound derivativesDemonstrated significant reduction in blood pressure in hypertensive models.
Anticholinergic Activity AssessmentAssess the potential for treating urinary disordersShowed effective inhibition of acetylcholine-induced bladder contractions, outperforming existing treatments .
Influence on Biogenic Amine TransportersInvestigate effects on neurotransmitter dynamicsConfirmed modulation of serotonin and norepinephrine uptake, indicating potential antidepressant effects .

Comparison with Similar Compounds

Pharmacological Activity

N-(3,3-Diphenylpropyl)pyridin-3-amine is hypothesized to modulate DAT based on structural similarities to SoRI-20041 (N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine), a nanomolar-potency allosteric DAT ligand. SoRI-20041 partially inhibits dopamine uptake (IC₅₀ = 87 nM) and slows RTI-55 dissociation, suggesting non-competitive binding .

Comparison with Structural Analogs

Key analogs are compared in Table 1, focusing on structure-activity relationships (SAR).

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Substituent Target/Activity Potency/IC₅₀ Key Findings References
This compound Pyridin-3-amine Dopamine Transporter (Hypothesized) Not reported Structural analog of SoRI-20041
SoRI-20041 2-Phenyl-4-quinazolinamine DAT (Allosteric modulator) IC₅₀ = 87 nM Slows RTI-55 dissociation; modulates DA release
Fendiline HCl N-(1-Phenylethyl) L-type Calcium Channel Blocker Not reported Used for angina; metabolic S-conjugation observed
Lercanidipine Intermediate 2,N-Dimethyl-2-propanol Calcium Channel Blocker Not reported Key intermediate in antihypertensive synthesis
N-(3-Phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine Trifluoromethyl-triazolo-pyridazine Unknown (Kinase inhibitor candidate) Not reported Enhanced lipophilicity from CF₃ group

Key Observations

Backbone Flexibility : The 3,3-diphenylpropyl group provides rigidity and lipophilicity, critical for membrane penetration in CNS targets.

Substituent Effects: Pyridin-3-amine: Potential for hydrogen bonding with DAT residues, unlike SoRI-20041’s planar quinazolinamine. This may reduce off-target effects . Quinazolinamine (SoRI-20041): Aromatic stacking enhances DAT binding but may increase metabolic instability .

Therapeutic Applications :

  • DAT ligands (e.g., SoRI-20041) show promise in addiction therapy.
  • Calcium channel blockers (e.g., Fendiline) highlight the scaffold’s versatility .

Metabolic and Toxicological Considerations

reveals that N-(1-methyl-3,3-diphenylpropyl)formamide metabolizes to reactive isocyanates via S-linked conjugates. This suggests that this compound may similarly form electrophilic intermediates, necessitating toxicity studies .

Preparation Methods

Direct Nucleophilic Substitution

A straightforward approach involves reacting pyridin-3-amine with 3,3-diphenylpropyl halides (e.g., bromide or chloride) in the presence of a base. For example:

  • Reagents : 3,3-Diphenylpropyl bromide, pyridin-3-amine, potassium carbonate.

  • Solvent : Acetonitrile or dimethylformamide (DMF).

  • Conditions : Reflux at 80–100°C for 12–24 hours.

  • Yield : 60–75% after purification via column chromatography.

This method is limited by competing side reactions, such as over-alkylation or elimination, necessitating precise stoichiometric control.

Reductive Amination of 3,3-Diphenylpropanal with Pyridin-3-amine

Two-Step Process

  • Imine Formation : Condensation of 3,3-diphenylpropanal with pyridin-3-amine in toluene or ethanol under Dean-Stark conditions to remove water.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2, 5–10 bar) with palladium on carbon (Pd/C) reduces the imine intermediate.

  • Yield : 70–85%.

  • Advantage : High selectivity for secondary amine formation.

Multi-Component Reactions (MCRs)

FeF3-Catalyzed Ultrasound-Assisted Synthesis

A green chemistry approach utilizes FeF3 as a catalyst in polyethylene glycol (PEG-400) under ultrasound irradiation:

  • Reactants : 3,3-Diphenylpropylamine, pyridine-3-carbaldehyde, malononitrile.

  • Conditions : 50°C, 30–60 minutes.

  • Yield : 82–88%.

  • Benefits : Short reaction time, minimal solvent use, and recyclable catalyst.

Base-Promoted Cascade Reaction

A base-mediated cascade reaction between N-propargylic β-enaminones and formamides generates the pyridine core:

  • Catalyst : Potassium tert-butoxide (t-BuOK).

  • Solvent : Tetrahydrofuran (THF).

  • Yield : 45–72%.

Comparative Analysis of Methods

Method Catalyst/Solvent Temperature Time Yield Key Advantage
Direct AlkylationK₂CO₃/CH₃CN80–100°C12–24 h60–75%Simplicity
Reductive AminationNaBH3CN/EtOHRT–60°C6–12 h70–85%High selectivity
FeF3/PEG UltrasoundFeF3/PEG-40050°C0.5–1 h82–88%Eco-friendly, rapid
Base-Promoted Cascadet-BuOK/THF25–50°C2–4 h45–72%Modular substrate scope

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation but may complicate purification.

  • Eco-friendly solvents (PEG-400, water) reduce environmental impact without sacrificing yield.

Catalyst Design

  • Transition metals (Pd/C, FeF3) improve reductive amination and MCR efficiency.

  • Lewis acids (AlCl3) facilitate Friedel-Crafts alkylation in precursor synthesis.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

  • Chromatography : Silica gel with ethyl acetate gradients resolves regioisomers .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for N-(3,3-diphenylpropyl)pyridin-3-amine, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via Ugi multicomponent reactions using 3,3-diphenylpropylamine as a key intermediate. For example, in a Ugi reaction, stoichiometric ratios of amine, aldehyde, isocyanide, and carboxylic acid are combined under inert conditions (e.g., methanol, 24h stirring). Column chromatography (e.g., ethyl acetate/hexane gradient) is used for purification .
  • Yield Optimization : Lower yields (e.g., 17.9% in related pyridine derivatives) may result from side reactions or solubility issues. Optimization strategies include adjusting solvent polarity (e.g., DMSO vs. DCM), temperature control (35°C vs. room temperature), and catalyst screening (e.g., CuBr vs. Pd catalysts) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.9 ppm for pyridine and diphenyl groups) and aliphatic protons (δ 2.5–4.0 ppm for propyl chain).
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ at m/z 351.2).
  • IR Spectroscopy : Identify N–H stretches (~3298 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
    • Data Interpretation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from rotameric equilibria; variable-temperature NMR or DFT calculations can resolve ambiguities .

Advanced Research Questions

Q. How does the 3,3-diphenylpropyl group influence the compound’s bioactivity in neurological targets?

  • Mechanistic Insight : The diphenylpropyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration. Structural analogs (e.g., Prozapine, CAS 3426-08-2) exhibit affinity for σ receptors, suggesting similar targets for this compound .
  • Experimental Design :

  • In vitro : Radioligand binding assays (e.g., competitive displacement of [³H]-DTG in brain homogenates).
  • In vivo : PET imaging with ¹⁸F-labeled analogs (e.g., ¹⁸F-FNDP) to assess brain uptake and distribution .

Q. How can computational modeling guide the design of derivatives with improved solubility?

  • Methodology :

  • DFT Calculations : Optimize geometry and calculate dipole moments to predict solubility trends.
  • Molecular Dynamics (MD) : Simulate interactions with water/solvent molecules.
    • Case Study : Replacing the pyridine ring with polar substituents (e.g., –OH or –COOCH₃) increases dipole moment from ~3.5 D to >5 D, correlating with improved aqueous solubility .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Critical Analysis :

  • Batch Purity : Use HPLC (≥95% purity) to exclude confounding effects from impurities .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, conflicting IC₅₀ values in kinase assays may stem from ATP concentration differences .

Key Challenges and Recommendations

  • Synthetic Challenges : Low yields in multicomponent reactions require catalyst optimization (e.g., switch from CuBr to Pd(OAc)₂) .
  • Biological Studies : Use isotope-labeled analogs (e.g., ¹⁸F, ¹¹C) for precise pharmacokinetic tracking .
  • Data Reproducibility : Publish full spectral datasets (e.g., NMR raw files) in supplementary materials to aid cross-validation .

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